molecular formula C18H18N4O4 B287603 ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate

ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate

Numéro de catalogue B287603
Poids moléculaire: 354.4 g/mol
Clé InChI: OFLMQIBRCAPHKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate, commonly known as E7046, is a small-molecule inhibitor that has been extensively studied for its potential therapeutic applications. E7046 is a pyrazole-based compound that selectively targets Toll-like receptor 4 (TLR4) signaling, which is known to play a crucial role in the immune response.

Applications De Recherche Scientifique

E7046 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects in preclinical models. E7046 has been tested in vitro and in vivo for its potential to treat various cancers, including breast cancer, lung cancer, and pancreatic cancer. It has also been studied for its potential to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Mécanisme D'action

E7046 selectively targets ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate signaling, which is known to play a crucial role in the immune response. ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate is a transmembrane receptor that recognizes various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) and activates the innate immune response. E7046 inhibits the downstream signaling pathways of ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate, including the MyD88-dependent and TRIF-dependent pathways, leading to the suppression of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
E7046 has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects in preclinical models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in vitro and in vivo. E7046 has also been shown to inhibit the growth and metastasis of various cancers in preclinical models. In addition, E7046 has been shown to reduce fibrosis in preclinical models of liver fibrosis and pulmonary fibrosis.

Avantages Et Limitations Des Expériences En Laboratoire

E7046 has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results for its potential therapeutic applications. However, E7046 also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. In addition, E7046 has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.

Orientations Futures

There are several future directions for the research on E7046. First, more studies are needed to understand the safety and efficacy of E7046 in humans. Clinical trials are needed to determine the optimal dosage and administration of E7046 for various diseases. Second, more studies are needed to understand the mechanism of action of E7046 in various diseases. Third, more studies are needed to identify the potential side effects of E7046 and develop strategies to mitigate them. Fourth, more studies are needed to identify the potential drug-drug interactions of E7046 and develop strategies to avoid them. Finally, more studies are needed to identify the potential biomarkers for predicting the response to E7046 in patients with various diseases.

Méthodes De Synthèse

E7046 can be synthesized using a multistep process that involves the reaction of 2-methoxyphenol with 2-chloro-6-(chloromethyl)pyrimidine, followed by the reaction with 5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. The final product is obtained after purification and characterization using various analytical techniques such as NMR and LC-MS.

Propriétés

Nom du produit

ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate

Formule moléculaire

C18H18N4O4

Poids moléculaire

354.4 g/mol

Nom IUPAC

ethyl 1-[6-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methylpyrazole-4-carboxylate

InChI

InChI=1S/C18H18N4O4/c1-4-25-18(23)13-10-21-22(12(13)2)16-9-17(20-11-19-16)26-15-8-6-5-7-14(15)24-3/h5-11H,4H2,1-3H3

Clé InChI

OFLMQIBRCAPHKT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3OC)C

SMILES canonique

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3OC)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.